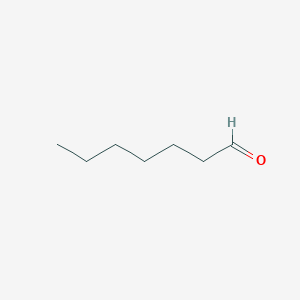
6beta-Hydroxytestosterone
Overview
Description
6beta-Hydroxytestosterone (6beta-OH-T) is an androgen hormone synthesized by the human body. It is a derivative of testosterone, the primary male sex hormone, and is considered to be the most active form of testosterone. 6beta-OH-T has been studied extensively in recent years due to its potential therapeutic benefits, as well as its ability to influence a wide range of physiological processes.
Scientific Research Applications
Renal Dysfunction and Angiotensin II : 6beta-Hydroxytestosterone contributes to angiotensin II-induced renal dysfunction in male mice. Interestingly, this effect is reversed in certain genetically modified or castrated mice, suggesting a complex interplay between this compound and physiological processes (Pingili et al., 2016).
Characterization of CYP3A Metabolic Activity : A gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS) method accurately determines testosterone and this compound in liver microsomal incubates. This helps characterize cytochrome P450 3A (CYP3A) metabolic activity in human, rat, and dog liver microsomes (Testino et al., 1999).
Biosynthesis in Bovine Hepatocyte Cultures : In vitro liver models can produce purified 6beta-hydroxymethyltestosterone, demonstrating potential as reliable tools for standard biosynthesis. This could have implications for drug development and understanding metabolic pathways (Clouet-Dumas et al., 2000).
Anabolic Steroid Metabolism : The CYP3A4 enzyme selectively metabolizes anabolic steroids, producing TMS-ethers, while CYP2C9 and CYP2B6 do not. This indicates the selective 6beta-hydroxylation due to electronic effects of the 3-keto-4-ene structural moiety, which has implications in understanding steroid metabolism and designing drugs (Rendic et al., 1999).
Thin-Layer Chromatography Analysis : A method has been developed to effectively determine CYP3A-dependent testosterone 6beta-hydroxylation activity in human and animal liver microsomes using a thin-layer chromatographic approach. This aids in the study of drug metabolism and interaction (Waxman & Chang, 2006).
Pregnancy Urine Metabolites : Human fetal liver microsomes can synthesize 6-hydroxytestosterone, a precursor to 6-hydroxylated estrogens found in pregnancy urine, indicating its role in physiological processes during pregnancy (Gustafsson & Lisboa, 1968).
Testosterone Metabolites Detection : A rapid RP-HPLC assay effectively detects this compound in human hepatocytes, which is crucial for studying CYP3A-mediated metabolism, inhibition, and induction in vitro. The method offers advantages in sample preparation, short run times, and low detection limits, making it a valuable tool in pharmacological studies (Friedrich et al., 2003).
Testosterone Metabolism in Rat Intestine : A novel LC/MS/MS method has been developed and validated for measuring extra-hepatic testosterone metabolism, enabling quantification of enzyme activity in rat intestine mucosa. This has implications for understanding testosterone metabolism during absorption and potential drug interactions (Magnusson & Sandström, 2004).
Mechanism of Action
Target of Action
6β-Hydroxytestosterone (6β-OHT) is a metabolite of testosterone generated by the enzyme Cytochrome P450 1B1 (CYP1B1) . The primary targets of 6β-OHT are the androgen receptors . These receptors play a crucial role in the development and maintenance of masculine characteristics in vertebrates .
Mode of Action
6β-OHT interacts with its targets, the androgen receptors, to mediate the effects of angiotensin II (Ang II), a hormone that regulates blood pressure . This interaction contributes to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension .
Biochemical Pathways
The generation of 6β-OHT from testosterone involves the action of the enzyme CYP1B1 . This metabolite then contributes to the effects of Ang II, leading to increased vascular reactivity to phenylephrine and endothelin-1, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress .
Pharmacokinetics
It is known that the compound is a metabolite of testosterone, generated by the enzyme cyp1b1 .
Result of Action
The action of 6β-OHT results in a variety of physiological changes. These include increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, vascular fibrosis, and oxidative stress . These changes contribute to the development of Ang II-induced hypertension and associated cardiovascular pathophysiology .
Action Environment
The action of 6β-OHT is influenced by various environmental factors. For instance, the presence of Ang II is necessary for 6β-OHT to exert its effects . Furthermore, the action of 6β-OHT is dependent on the androgen receptor, suggesting that factors influencing the activity or expression of this receptor could also impact the action of 6β-OHT .
Safety and Hazards
Future Directions
6beta-Hydroxytestosterone contributes to increased vascular reactivity, endothelial dysfunction, vascular hypertrophy, and reactive oxygen species production associated with Ang II-induced hypertension . This suggests that cytochrome P450 1B1 could serve as a novel target for treating renal disease and hypertension in male mice .
Biochemical Analysis
Biochemical Properties
6beta-Hydroxytestosterone has been used as a standard in high-performance liquid chromatography (HPLC) analysis to measure testosterone 6 β -hydroxylase activity in rat liver microsomes, and measure cytochrome P450 3A (CYP3A) activity in the intestinal spheroid model . It interacts with enzymes such as testosterone 6 β -hydroxylase and cytochrome P450 3A, playing a significant role in biochemical reactions .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It contributes to vascular changes in angiotensin II-induced hypertension in male mice . It affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a metabolite generated by brain testosterone cytochrome P450 1B1 (CYP1B1) and may elicit angiotensin II-induced neurogenic hypertension and inflammation in male mice .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors such as testosterone 6 β -hydroxylase and cytochrome P450 3A . It may also affect metabolic flux or metabolite levels .
properties
IUPAC Name |
6,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16-17,21-22H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGWEUVSZRCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=O)CCC34C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861604 | |
| Record name | 6,17-Dihydroxyandrost-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62-99-7 | |
| Record name | NSC9721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)



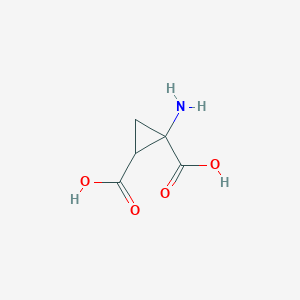
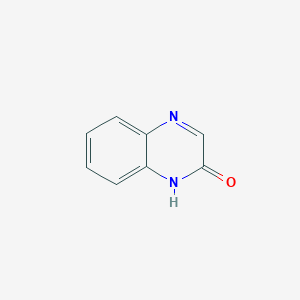
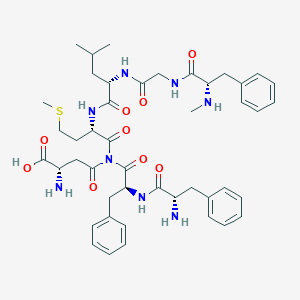

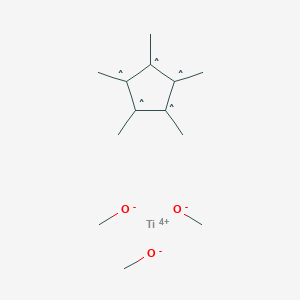
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
